molecular formula C12H15N B8618399 2-Allyl-1,2,3,4-tetrahydroisoquinoline

2-Allyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B8618399
M. Wt: 173.25 g/mol
InChI Key: CUPYWQCUYQLHOH-UHFFFAOYSA-N
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Description

2-Allyl-1,2,3,4-tetrahydroisoquinoline is a useful research compound. Its molecular formula is C12H15N and its molecular weight is 173.25 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H15N

Molecular Weight

173.25 g/mol

IUPAC Name

2-prop-2-enyl-3,4-dihydro-1H-isoquinoline

InChI

InChI=1S/C12H15N/c1-2-8-13-9-7-11-5-3-4-6-12(11)10-13/h2-6H,1,7-10H2

InChI Key

CUPYWQCUYQLHOH-UHFFFAOYSA-N

Canonical SMILES

C=CCN1CCC2=CC=CC=C2C1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a 1L 3-necked round-bottomed flask, was added 100.0 g of 1,2,3,4-tetrahydroisoquinoline dissolved in 150 mL diethyl ether. The reaction mixture was cooled to 5° C. with an ice. While stirring, 45.4 g of allyl bromide in 60 mL diethyl ether was added slowly to the amine solution. After addition was complete, the reaction mixture was allowed to stir at room temperature for 18 hours. The reaction mixture was diluted with 300 mL diethyl ether, and the white precipitate was removed by filtration. Ether was removed from the filtrate under reduced pressure using a rotary evaporator yielding 64.0 g of N-allyl 1,2,3,4-tetrahydroisoquinoline as a viscous liquid. To a 500 mL 3-necked round-bottomed flask was added 61 g of N-allyl 1,2,3,4-tetrahydroisoquinoline dissolved in 100 mL diethyl ether. After cooling to 5° C. with an ice bath, 42.6 g of allyl bromide in 60 mL diethyl ether was added slowly. After completion of addition of allyl bromide, the reaction mixture was allowed to warm to room temperature and stirred at room temperature for 24 hours. The solid residue thus formed was collected by filtration and was washed with diethyl ether (2×500 mL). The washed solid was recrystallized from acetonitrile. After removal of acetonitrile by filtration, the residue was dried under vacuum yielding 55.0 g of N,N-diallyl 1,2,3,4-tetrahydroisoquinolinium bromide as a white solid.
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45.4 g
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Synthesis routes and methods II

Procedure details

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.